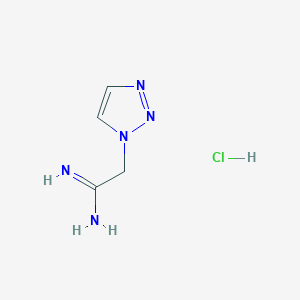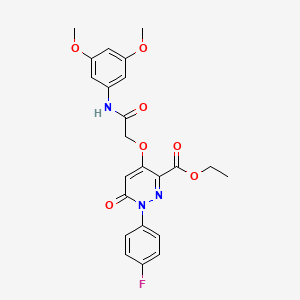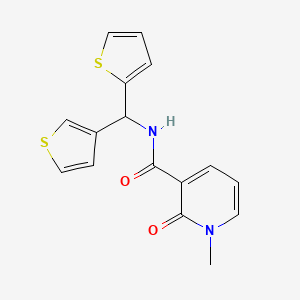
2-(1H-1,2,3-三唑-1-基)乙酰亚胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride” is a compound that contains a 1,2,3-triazole ring. The triazole ring is a structural fragment that makes compounds attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Synthesis Analysis
A synthetic approach to (1H-1,2,3-Triazol-1-yl)acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has also been developed .
Molecular Structure Analysis
The 1,2,3-triazole ring is planar and aromatic . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of approximately 1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .
Chemical Reactions Analysis
(1H-1,2,3-Triazol-1-yl)acetic acids are most commonly prepared by the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . The use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds for preparing compounds of this type has been studied .
Physical And Chemical Properties Analysis
The 1,2,3-triazole ring is planar and aromatic . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of approximately 1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .
科学研究应用
Antimicrobial Activity
1,2,3-Triazole derivatives, including 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride , have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown moderate to excellent activity against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Rhizopus oryzae. Notably, some triazole hybrids have exhibited substantial potency, with minimum inhibitory concentrations (MICs) in the low micromolar range, indicating their potential as novel antimicrobial agents .
Anticancer Properties
Triazole compounds have been investigated for their anticancer properties. Some 1,2,3-triazole derivatives have shown effective cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range. These findings suggest that triazole-based compounds, including 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride , could be promising candidates for the development of new anticancer drugs .
Drug Discovery
The triazole ring is a common motif in medicinal chemistry due to its resemblance to the amide bond and its ability to engage in hydrogen bonding. This has led to the inclusion of triazole derivatives in the structure of several marketed drugs, such as the anticonvulsant Rufinamide and the antibiotic Cefatrizine. The triazole core is also present in other therapeutic agents like Carboxyamidotriazole and Tazobactam. The versatility of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride makes it a valuable scaffold in drug discovery efforts .
Supramolecular Chemistry
In supramolecular chemistry, triazoles are used to create complex structures through non-covalent interactions. The triazole ring can act as a ligand, forming coordination complexes with various metals. This property is useful in constructing molecular assemblies and sensors. The triazole moiety in 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride can potentially be exploited to develop new supramolecular systems .
Chemical Biology
Triazole derivatives are employed in chemical biology for bioconjugation and as probes to study biological systems. The stability and bioorthogonality of the triazole ring make it ideal for labeling biomolecules without interfering with their natural functions2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride could be used to design probes for imaging or to modify biomolecules for therapeutic purposes .
Material Science
The robustness of the triazole ring allows it to be incorporated into materials that require stability under harsh conditions. Triazole derivatives can be used in the synthesis of polymers, coatings, and other materials with enhanced properties. The incorporation of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride into materials could lead to the development of novel materials with specific functionalities .
Organic Synthesis
Triazoles serve as intermediates in organic synthesis, facilitating the construction of complex molecules. The triazole ring can participate in various chemical reactions, acting as a versatile building block. The reactivity of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride makes it a useful reagent in the synthesis of diverse organic compounds .
Fluorescent Imaging
Due to their electronic properties, some triazole derivatives are used as fluorescent tags in imaging applications. They can be attached to molecules of interest to visualize cellular processes. The development of fluorescent probes based on 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride could enhance imaging techniques in biological research .
作用机制
Target of Action
The primary target of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target through the N1 and N2 nitrogen atoms of the triazole moiety . These atoms actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway . By inhibiting the Carbonic Anhydrase-II enzyme, it disrupts the conversion of carbon dioxide and water to bicarbonate and protons. This disruption can lead to a variety of downstream effects, including changes in pH balance and electrolyte levels in the body.
Pharmacokinetics
The presence of the triazole ring in the compound makes it resistant to metabolic degradation , which could potentially enhance its bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride. For instance, the pH of the environment can affect the compound’s solubility and stability Additionally, the presence of other substances in the environment, such as proteins or ions, could potentially interact with the compound and affect its activity
未来方向
The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . Therefore, future research could focus on exploring the potential biological activities of “2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride” and similar compounds.
属性
IUPAC Name |
2-(triazol-1-yl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.ClH/c5-4(6)3-9-2-1-7-8-9;/h1-2H,3H2,(H3,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIIEVLBSKDWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate](/img/structure/B2927683.png)


![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)
![N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2927690.png)
![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenesulfonate](/img/structure/B2927694.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)
![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)
![3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2927697.png)
![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)